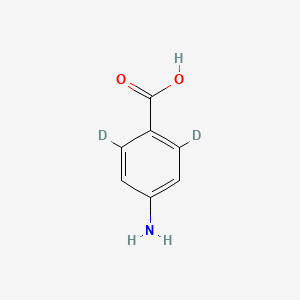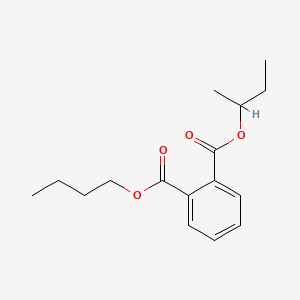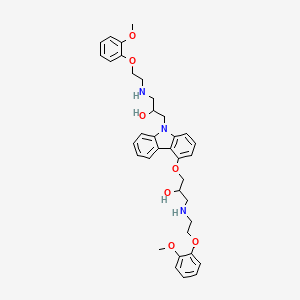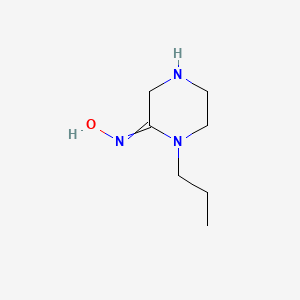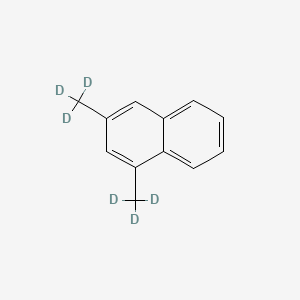
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial intermediate in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its role in the semi-synthesis of Taxol, a widely used chemotherapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to achieve high yields. The extracted 10-Deacetyl Baccatin III is then subjected to further chemical modifications to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from renewable sources like Taxus needles, followed by chemical synthesis. The process includes optimizing extraction conditions such as temperature, extraction time, and particle size to maximize yield . Additionally, whole-cell catalytic bioprocesses have been developed to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetyl-CoA, which is used in the acetylation process to convert it into baccatin III . Other reagents include oxidizing and reducing agents that facilitate the necessary chemical transformations.
Major Products Formed
The major product formed from the reactions involving this compound is baccatin III, which is a key intermediate in the synthesis of paclitaxel . This compound is further modified to produce paclitaxel and other anti-cancer drugs .
Scientific Research Applications
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of paclitaxel include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific chemical structure and role in the synthesis of paclitaxel. Similar compounds include:
10-Deacetyl Baccatin III: The parent compound from which this compound is derived.
Baccatin III: A closely related compound that is also an intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product synthesized from this compound, used as an anti-cancer drug.
These compounds share similar biosynthetic pathways and chemical properties but differ in their specific roles and applications.
Properties
CAS No. |
1584118-06-8 |
|---|---|
Molecular Formula |
C32H42O10 |
Molecular Weight |
586.678 |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI Key |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Synonyms |
Trimethoxy 10-DAB III |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


